2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group attached to an indole-2,3-dione (isatin) scaffold.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-21-16-8-5-14(9-12(16)10-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-9H,2,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDRDZYMPUSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-chlorophenoxy group, an indole derivative, and an acetamide moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent research:
The anticancer activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells via both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing cancer cell proliferation.
- Kinase Inhibition : It inhibits key kinases involved in cancer progression, such as CDK2 and Aurora-A kinase, which are critical for cell division and survival.
Study 1: Antitumor Activity in A549 Cell Line
A study conducted by Fan et al. demonstrated that the compound exhibited an IC50 value of 4.2 µM against A549 lung cancer cells. The mechanism involved the induction of apoptosis and significant inhibition of cell growth, highlighting its potential as a therapeutic agent for lung cancer treatment .
Study 2: MCF-7 Cell Line Evaluation
In another investigation focusing on MCF-7 breast cancer cells, the compound showed an IC50 value of 1.88 µM. The study revealed that it inhibited CDK activity, which is crucial for the regulation of the cell cycle, thereby preventing tumor growth .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, a comparative analysis with other known anticancer agents was conducted:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-Fluorouracil | 0.71 | Thymidylate synthase |
| Doxorubicin | 0.95 | Topoisomerase II |
| 2-(4-chlorophenoxy)-N-(...) | 1.88 | CDK2 |
This comparison indicates that while traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil have lower IC50 values, the novel compound demonstrates promising selectivity towards specific molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
- Phenoxy Substitution: The target compound’s 4-chlorophenoxy group distinguishes it from analogues like F713-0056 (2-methylphenoxy) . Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl groups.
- Synthesis Complexity : Compound 25 (19% yield) and 18d (30% yield) highlight challenges in optimizing yields for acetamide derivatives, possibly due to steric hindrance or side reactions .
Pharmacological Activity
Key Observations :
- Anticancer Potential: The target compound’s structural similarity to ’s ATF4 inhibitors suggests a plausible role in cancer therapy, though direct evidence is needed .
- Antibacterial Limitations : While cephalosporin 18d shows antibacterial activity, the target’s lack of a β-lactam ring likely limits similar effects .
Analytical Characterization
Compounds in and were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, LCMS, and X-ray crystallography, ensuring structural fidelity . For example, compound 25’s purity was confirmed via HPLC, a method applicable to the target compound for quality control .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-chlorophenoxy group enhances lipophilicity and binding affinity in enzyme targets compared to non-halogenated analogues .
- Synthetic Challenges : Low yields in compound 25 (19%) and 27 (14%) underscore the need for optimized coupling reagents or reaction conditions in acetamide synthesis .
- Therapeutic Potential: The target’s indole-acetamide hybrid structure aligns with bioactive compounds in oncology, warranting further in vitro and in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
